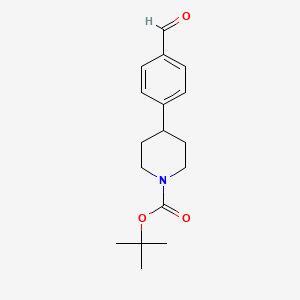

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLMKUWBWJJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-formylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles in the presence of a base like sodium hydride.

Major Products

Oxidation: Tert-butyl 4-(4-carboxyphenyl)piperidine-1-carboxylate.

Reduction: Tert-butyl 4-(4-hydroxymethylphenyl)piperidine-1-carboxylate.

Substitution: Products depend on the electrophile used.

Scientific Research Applications

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: Potential use in drug development and pharmacological studies.

Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The piperidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

1-Boc-4-(4-formylphenyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

N-Boc-4-piperidineacetaldehyde: Similar structure but with a formylmethyl group instead of a formylphenyl group.

Uniqueness

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring and a formylphenyl group, which provides distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article discusses its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butyl group and a formylphenyl moiety, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various reagents under controlled conditions. A common synthetic route includes:

- Starting Materials : Piperidine derivatives and tert-butyl esters.

- Reagents : Use of coupling agents such as diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

- Conditions : Reactions are usually carried out in solvents like tetrahydrofuran (THF) at varying temperatures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antibiotic agent. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- A synergistic effect when combined with traditional antibiotics, enhancing their efficacy.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) showed:

- Cell Viability Reduction : The compound reduced cell viability by over 70% at concentrations of 25 µM after 48 hours.

- Mechanism of Action : It was suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Anticancer | MCF-7 | 25 | >70% reduction in viability |

| Apoptosis Induction | Human cancer cells | 25 | Activation of caspases |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that this compound had superior activity compared to other derivatives, particularly against resistant strains of bacteria. -

Anticancer Research :

Another investigation focused on the anticancer properties, revealing that this compound significantly inhibited tumor growth in xenograft models. The study suggested that its ability to modulate cell signaling pathways contributed to its effectiveness against cancer cells.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 4-(4-formylphenyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Piperidine Ring Functionalization : Introduce the 4-formylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation, depending on precursor availability .

Boc Protection : React piperidine intermediates with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., THF, 0–5°C) to protect the amine .

Oxidation/Formylation : Use oxidizing agents like Dess-Martin periodinane or Swern oxidation to introduce the formyl group, ensuring inert atmospheres to prevent side reactions .

Critical Parameters :

- Temperature Control : Excess heat can lead to Boc-group cleavage or formyl group degradation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may complicate purification.

- Yield Optimization : Column chromatography (silica gel, hexane/EtOAc gradient) is standard for purification, with yields typically 50–70% .

Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure of this compound?

Methodological Answer :

- ¹H NMR : Key peaks include:

- ¹³C NMR : Confirm carbonyl carbons (Boc group: ~155 ppm; formyl: ~190 ppm) and aromatic carbons (~125–140 ppm).

- MS (ESI/TOF) : Look for [M+H]⁺ or [M+Na]⁺ ions. Fragmentation should show loss of tert-butyl (m/z –56) and CO₂ (m/z –44) .

Data Contradictions : Impurities (e.g., residual solvents) may obscure signals; use HSQC/HMBC for ambiguous assignments.

Advanced Research Questions

Q. Q3. How does the formyl group in this compound influence its reactivity in subsequent derivatization (e.g., Schiff base formation), and what analytical methods track these transformations?

Methodological Answer :

- Schiff Base Synthesis : React with primary amines (e.g., aniline) in ethanol under reflux. Monitor via TLC (Rf shift) and IR spectroscopy (disappearance of C=O stretch at ~1700 cm⁻¹; appearance of C=N stretch at ~1600 cm⁻¹) .

- Kinetic Studies : Use HPLC with UV detection (λ = 254 nm) to quantify imine formation rates. Pseudo-first-order kinetics are common in amine-rich conditions.

- X-ray Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and stereochemistry .

Q. Q4. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity of this compound derivatives?

Methodological Answer :

Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

Molecular Docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinases). Key metrics:

- Binding Affinity (ΔG) : Values < −7.0 kcal/mol suggest strong interactions.

- Hydrogen Bonding : Align formyl/amine groups with active-site residues (e.g., Asp, Lys).

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD < 2.0 Å indicates stable binding .

Q. Q5. How do crystallographic data (e.g., space group, unit cell parameters) resolve contradictions in reported stereochemical configurations of related piperidine derivatives?

Methodological Answer :

- Single-Crystal X-ray Diffraction : Assign absolute configuration using Flack parameter (values near 0 confirm enantiopurity). For tert-butyl derivatives, common space groups include P2₁/c or P-1 due to bulky substituents .

- Data Reconciliation : Compare experimental (e.g., CCDC entries) vs. computational (Mercury CSD) torsion angles. Discrepancies > 5° may indicate conformational flexibility or synthesis errors.

- Case Study : For tert-butyl 4-(3,4-difluorophenyl) analogs, conflicting NMR data were resolved via crystallography, revealing axial-equatorial isomerism in the piperidine ring .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound, given limited toxicological data?

Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use fume hoods for synthesis/purification steps .

- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste (EPA/DOT guidelines).

- Storage : Amber glass vials at −20°C under nitrogen to prevent formyl group oxidation. Avoid contact with strong acids/bases to prevent Boc cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.